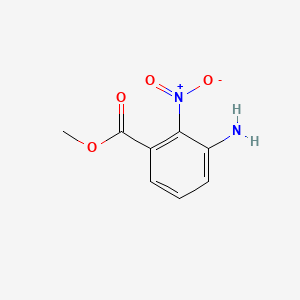

Methyl 3-amino-2-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

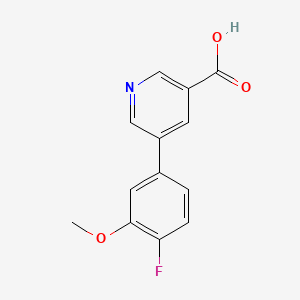

Methyl 3-amino-2-nitrobenzoate is an organic compound with the molecular formula C8H8N2O4 . It is also known by other names such as 2-Amino-3-nitrobenzoic Acid Methyl Ester, Methyl 3-Nitroanthranilate, and 3-Nitroanthranilic Acid Methyl Ester . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular weight of this compound is 196.16 . The InChI code for the compound is 1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,9H2,1H3 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 97-98°C . The compound is soluble in acetone .Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

Educational Applications in Organic Chemistry

The compound is also used in educational settings, exemplified by the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification. This reaction is designed as an experiment for introductory organic chemistry courses, demonstrating practical applications of basic chemical reactions (Caleb M Kam, Stephan M Levonis, & Stephanie S. Schweiker, 2020).

Crystallography and Molecular Structure Studies

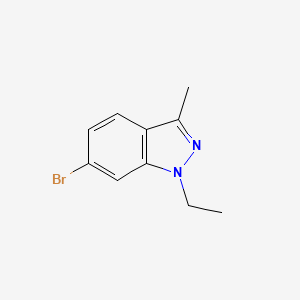

The derivatives of Methyl 3-amino-2-nitrobenzoate are used in crystallography to understand molecular structures and interactions. For instance, the study of hydrogen-bonded chains in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate reveals insights into polarized molecular structures and intermolecular hydrogen bonds (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, & C. Glidewell, 2007).

Analytical Chemistry Applications

The compound is also relevant in analytical chemistry, as shown by methods developed for its quantitative determination. For example, a method involving gas chromatography was described for the determination of 2-methyl-3-nitrobenzoic acid, showcasing its importance in purity analysis and material characterization (K. Xue & Z. Nan, 2002).

Environmental Chemistry

Studies on the microbial transformation of nitroaromatic compounds in sewage effluent provide insights into the environmental fate of these compounds. The research suggests that certain nitrobenzoic acids, including derivatives of this compound, undergo transformation under aerobic and anaerobic conditions, indicating their potential environmental impact (L. E. Hallas & M. Alexander, 1983).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 3-amino-2-nitrobenzoate is primarily used as a laboratory chemical and in the synthesis of substances . .

Mode of Action

Nitro compounds, in general, are known to undergo various reactions including reduction, substitution, and oxidation .

Biochemical Pathways

It is known that nitro compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

Nitro compounds can undergo various chemical reactions, potentially leading to a wide range of effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity . Additionally, storage conditions such as temperature and humidity can impact its stability .

Biochemische Analyse

Biochemical Properties

It is known that nitroaromatic compounds, such as Methyl 3-amino-2-nitrobenzoate, can participate in various biochemical reactions . They can interact with different enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions is often dependent on the specific structure and properties of the nitroaromatic compound .

Cellular Effects

Nitroaromatic compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes have not been studied yet.

Molecular Mechanism

Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

methyl 3-amino-2-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWSKJRBYYNACC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)